![molecular formula C6H7N5O B2735332 7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine CAS No. 2270906-79-9](/img/structure/B2735332.png)

7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine” is a synthetic compound . It belongs to the class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

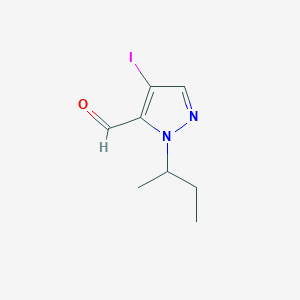

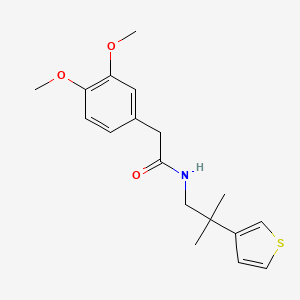

The synthesis of similar compounds has been described in the literature . For instance, new triazolo pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1 H -1,2,4-triazol-5-amine .Molecular Structure Analysis

The molecular structure of similar compounds has been reported . For instance, the structure of “[1,2,4]Triazolo [1,5-a]pyrimidin-7-ol, 5-methyl-” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

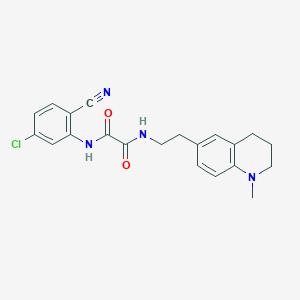

The chemical reactions involving similar compounds have been studied . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a similar compound were reported .Applications De Recherche Scientifique

Chemical Synthesis and Structural Rearrangements

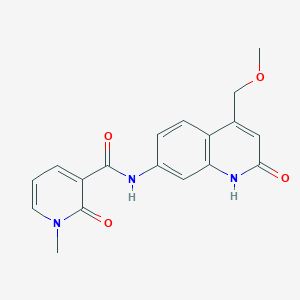

One foundational study discusses the preparation and properties of 7-methoxy derivatives, highlighting alkyl group rearrangement upon interaction with sodium methoxide, underscoring the compound's reactivity and utility in chemical synthesis (Makisumi & Kanō, 1963). The study of nitration and subsequent reactions of azolo[1,5-a]pyrimidin-7-amines further illuminates the compound's versatility in creating various functionalized derivatives, useful for further chemical and pharmacological investigations (Gazizov et al., 2020).

Preclinical Evaluation for Imaging Applications

In the context of preclinical research, 7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been evaluated for their potential as positron emission tomography (PET) tracers, specifically targeting cerebral adenosine A2A receptors. This application is significant for mapping receptor distribution, which is crucial for understanding various neurological conditions (Zhou et al., 2014).

Biological Activity and Antioxidant Properties

Further research delves into the synthesis of triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities. This area of study is pivotal for discovering new therapeutics with potential applications in treating infections and diseases associated with oxidative stress (Gilava et al., 2020).

Theoretical Studies and Computational Analysis

Investigations also extend to theoretical and computational studies, examining the structural features and electronic properties of triazolopyrimidine derivatives. Such studies are essential for understanding the molecular basis of the compound's reactivity and interaction with biological targets, facilitating the design of more effective drugs and materials (Gumus et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of research involving similar compounds have been suggested . For instance, the potential of 1,2,4-triazolo [1,5- a ]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties .

Propriétés

IUPAC Name |

7-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-12-5-2-4-8-3-9-11(4)6(7)10-5/h2-3H,1H3,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPOFJAVRRIAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=NN2C(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/structure/B2735256.png)

![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2735257.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2735264.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide](/img/structure/B2735269.png)

![N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2735272.png)